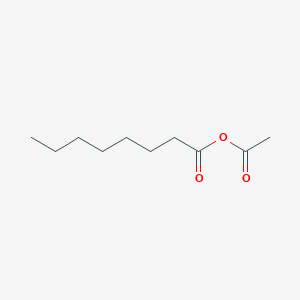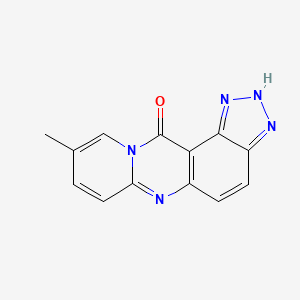![molecular formula C42H50N4O6S B12722319 4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate CAS No. 73398-80-8](/img/structure/B12722319.png)
4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical characteristics.
Métodos De Preparación
The synthesis of 4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate involves several steps. The synthetic routes typically include the reaction of 4-ethoxyaniline with 2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl under specific conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reactions with halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its potential therapeutic properties. In industry, it is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
When compared to similar compounds, 4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate stands out due to its unique structure and properties. Similar compounds include 4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline chloride and other derivatives of indolium compounds. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications.
Propiedades
Número CAS |
73398-80-8 |
|---|---|
Fórmula molecular |
C42H50N4O6S |
Peso molecular |
738.9 g/mol |
Nombre IUPAC |
4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate |
InChI |
InChI=1S/2C21H24N2O.H2O4S/c2*1-5-24-17-12-10-16(11-13-17)22-15-14-20-21(2,3)18-8-6-7-9-19(18)23(20)4;1-5(2,3)4/h2*6-15H,5H2,1-4H3;(H2,1,2,3,4) |
Clave InChI |
OWCDKCFWLXPRHY-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.CCOC1=CC=C(C=C1)N/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[O-]S(=O)(=O)[O-] |
SMILES canónico |
CCOC1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3C2(C)C)C.CCOC1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


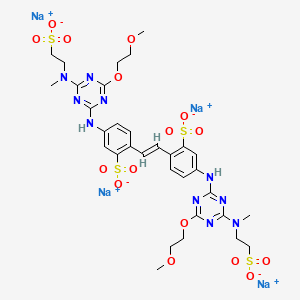
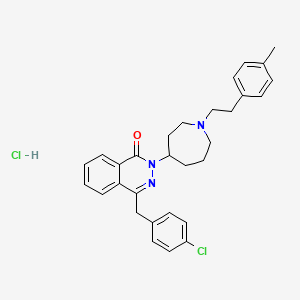

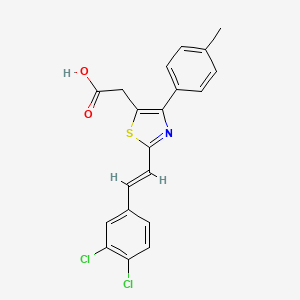
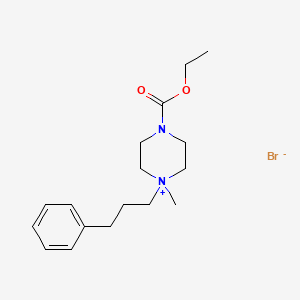
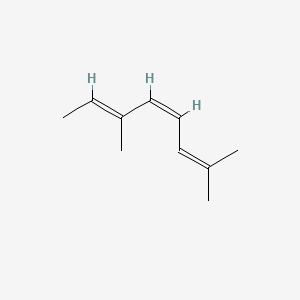
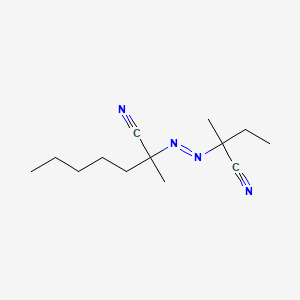
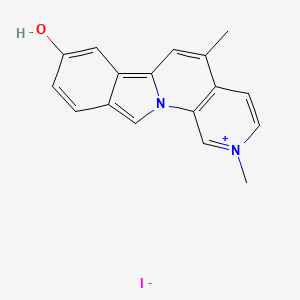

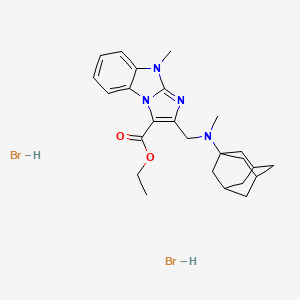
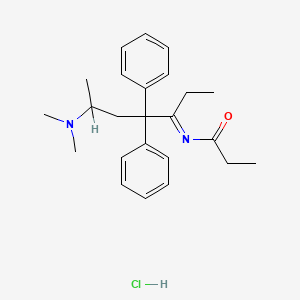
![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
